molecular formula C7H6BrF2NO2 B567786 5-Bromo-3-(difluoromethoxy)-2-methoxypyridine CAS No. 1241752-50-0

5-Bromo-3-(difluoromethoxy)-2-methoxypyridine

Cat. No. B567786
CAS RN: 1241752-50-0
M. Wt: 254.031
InChI Key: AGOPDRCQDFHIMB-UHFFFAOYSA-N
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Description

5-Bromo-3-(difluoromethoxy)-2-methoxypyridine (5-BDFM) is a fluorinated pyridine derivative that has been used in a variety of scientific research applications. It is an important chemical building block for the synthesis of pharmaceuticals, agrochemicals, and other compounds. 5-BDFM is also used as a starting material in the synthesis of a variety of other compounds, including drugs and other complex molecules. 5-BDFM has been studied extensively, and its mechanism of action, biochemical and physiological effects, and advantages and limitations for lab experiments have been identified.

Scientific Research Applications

Synthesis and Chemical Transformations

5-Bromo-3-(difluoromethoxy)-2-methoxypyridine serves as a versatile intermediate in organic synthesis, showing utility in the synthesis of complex molecules targeting receptor antagonism and other pharmacologically relevant activities. For example, Hirokawa, Horikawa, and Kato (2000) developed an efficient synthesis pathway for a dopamine and serotonin receptor antagonist using a carboxylic acid moiety derived from a related bromo-methoxypyridine compound. This work highlights the compound's role in synthesizing bioactive molecules with potential therapeutic applications, emphasizing its value in medicinal chemistry (Hirokawa et al., 2000).

properties

IUPAC Name

5-bromo-3-(difluoromethoxy)-2-methoxypyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H6BrF2NO2/c1-12-6-5(13-7(9)10)2-4(8)3-11-6/h2-3,7H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AGOPDRCQDFHIMB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=N1)Br)OC(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H6BrF2NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

254.03 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

As shown in step 3-v of Scheme 3, 5-bromo-3-(difluoromethoxy)pyridin-2-ol (300 mg; 1.25 mmol) was dissolved in 5 mL of chloroform. Silver carbonate (690 mg; 2.5 mmol) and methyl iodide (780 μL; 1.77 g; 12.5 mmol) were added and the mixture stirred at RT overnight. The reaction mixture was filtered through diatomaceous earth, which was washed with additional CHCl3. The filtrates were concentrated under reduced pressure to yield an oil which was purified by silica gel chromatography to yield 5-bromo-3-(difluoromethoxy)-2-methoxypyridine as a white solid (Compound 1010, 250 mg, 78% yield): ESMS (M+H) 254/256; 1H NMR (CDCl3) δ 8.08 (d, 1H, J=2.1 Hz), 7.56 (d, 1H, J=2.1 Hz), 6.60 (t, 1H, J=75 Hz), 3.98 (s, 3H).
Quantity
300 mg
Type
reactant
Reaction Step One
Quantity
5 mL
Type
solvent
Reaction Step Two
Quantity
780 μL
Type
reactant
Reaction Step Three
Quantity
690 mg
Type
catalyst
Reaction Step Three

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